{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15782504
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2N5 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C11H15F2N5/c1-2-17-8-9(6-16-17)5-14-7-10-3-4-15-18(10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3 |
| Standard InChI Key | UCKXRMFGVBUIFD-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNCC2=CC=NN2C(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₁₁H₁₅F₂N₅, with a molecular weight of 267.27 g/mol. Its structure features two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and a methylene-linked amine group at the 5-position, and the other with an ethyl group at the 1-position and a methylene-linked amine group at the 4-position. The difluoromethyl group introduces electronegativity and metabolic stability, while the ethyl group enhances lipophilicity, influencing its pharmacokinetic profile.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅F₂N₅ |
| Molecular Weight | 267.27 g/mol |
| Pyrazole Substituents | Difluoromethyl (C₁), Ethyl (C₄) |
| Functional Groups | Amine, Methylenebridge |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the pyrazole rings and substituents. ¹H NMR displays signals for the ethyl group (δ 1.35 ppm, triplet) and methylene protons (δ 3.78 ppm, singlet). ¹⁹F NMR reveals a characteristic doublet at δ -120 ppm for the difluoromethyl group. Mass spectrometry (MS) shows a parent ion peak at m/z 267.27, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step process:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones yields the core pyrazole structures. For the difluoromethyl-substituted pyrazole, hexafluoroacetone is used as a fluorinating agent.
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Alkylation: The ethyl group is introduced via reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃), while the difluoromethyl group is anchored using difluoromethyl bromide under acidic conditions.
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Amine Coupling: A reductive amination step connects the two pyrazole units using sodium cyanoborohydride in tetrahydrofuran (THF).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine, 1,3-diketone | 80°C | 72 |
| 2 | Ethyl bromide, K₂CO₃ | 60°C | 85 |
| 3 | NaBH₃CN, THF | RT | 68 |
Purification and Analysis
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) retention time is 8.2 minutes under gradient elution (acetonitrile/water).
| Parameter | Value |
|---|---|
| 5-HT₂A Kᵢ | 12 nM |
| MAO-B IC₅₀ | 0.8 μM |
| t₁/₂ (Human Microsomes) | 4.2 hours |
| LD₅₀ (Mouse) | >500 mg/kg |
Comparative Analysis with Analogues
Structural Analogues
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N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine: Lacks the difluoromethyl group, resulting in lower receptor affinity (Kᵢ = 45 nM).
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{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine: Simpler structure with reduced metabolic stability (t₁/₂ = 1.5 hours).
Functional Advantages
The dual pyrazole configuration in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine provides synergistic effects: enhanced receptor binding and prolonged half-life compared to monosubstituted analogues.
Applications and Future Directions
Therapeutic Prospects
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Neurological Disorders: Potential use in depression and anxiety due to 5-HT₂A modulation.
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Oncology: MAO-B inhibition may reduce tumor progression in glioblastoma models.
Industrial Synthesis Challenges
Scale-up requires optimization of fluorination steps, which are cost-intensive. Continuous flow reactors are being explored to improve yield and reduce waste.
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